molecular formula C13H17BrO B2519755 (1-(3-Bromophenyl)cyclohexyl)methanol CAS No. 1781895-37-1

(1-(3-Bromophenyl)cyclohexyl)methanol

Cat. No.: B2519755
CAS No.: 1781895-37-1
M. Wt: 269.182
InChI Key: ZQTDQFRYPNCETI-UHFFFAOYSA-N
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Description

(1-(3-Bromophenyl)cyclohexyl)methanol: is an organic compound with the molecular formula C13H17BrO It is a brominated derivative of cyclohexylmethanol, featuring a bromophenyl group attached to the cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Bromophenyl)cyclohexyl)methanol typically involves the reaction of cyclohexylmagnesium bromide with 3-bromobenzaldehyde. The reaction proceeds through a Grignard reaction mechanism, where the cyclohexylmagnesium bromide acts as a nucleophile, attacking the carbonyl carbon of 3-bromobenzaldehyde to form the corresponding alcohol.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1-(3-Bromophenyl)cyclohexyl)methanol can undergo oxidation reactions to form the corresponding ketone, (1-(3-Bromophenyl)cyclohexyl)methanone.

    Reduction: The compound can be reduced to form the corresponding cyclohexylmethane derivative.

    Substitution: The bromine atom in the phenyl ring can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products:

    Oxidation: (1-(3-Bromophenyl)cyclohexyl)methanone

    Reduction: Cyclohexylmethane derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Chemistry: (1-(3-Bromophenyl)cyclohexyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound’s brominated phenyl group can interact with biological molecules, making it a potential candidate for studying enzyme interactions and receptor binding.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, particularly those requiring brominated intermediates.

Mechanism of Action

The mechanism of action of (1-(3-Bromophenyl)cyclohexyl)methanol largely depends on its interactions with other molecules. The bromine atom in the phenyl ring can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and binding properties.

Comparison with Similar Compounds

    (1-(4-Bromophenyl)cyclohexyl)methanol: Similar structure but with the bromine atom in the para position.

    (1-(2-Bromophenyl)cyclohexyl)methanol: Similar structure but with the bromine atom in the ortho position.

    Cyclohexylmethanol: Lacks the brominated phenyl group.

Uniqueness: (1-(3-Bromophenyl)cyclohexyl)methanol is unique due to the position of the bromine atom in the meta position, which can influence its chemical reactivity and interactions compared to its ortho and para counterparts.

Properties

IUPAC Name

[1-(3-bromophenyl)cyclohexyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO/c14-12-6-4-5-11(9-12)13(10-15)7-2-1-3-8-13/h4-6,9,15H,1-3,7-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTDQFRYPNCETI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CO)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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